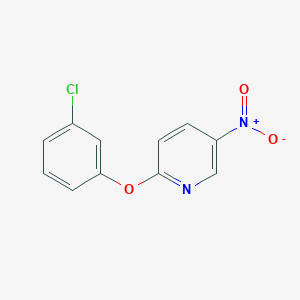

2-(3-Chlorophenoxy)-5-nitropyridine

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. researchgate.net These non-carbon atoms, such as nitrogen, oxygen, or sulfur, impart distinct physical and chemical properties to the molecules compared to their carbocyclic counterparts. chemeo.com The field is vast, as every carbocyclic compound can, in principle, be converted into a range of heterocyclic analogues. chemeo.com

The study of heterocyclic chemistry gives special attention to unsaturated 5- and 6-membered rings like pyridine (B92270), furan, and pyrrole (B145914) due to their prevalence and stability. researchgate.net 2-(3-Chlorophenoxy)-5-nitropyridine is a prime example of a compound rooted in this field, featuring a six-membered aromatic ring with one nitrogen atom, classifying it as a pyridine derivative. The presence of the nitrogen atom in the pyridine ring, along with the attached functional groups, governs its reactivity and potential applications.

Significance of Pyridine and Nitropyridine Scaffolds in Organic Synthesis

The pyridine scaffold is one of the most important N-heterocycles in organic and medicinal chemistry. google.com It is a fundamental structural motif found in a wide array of natural products, including vitamins like niacin and alkaloids such as nicotine. bldpharm.comsigmaaldrich.com Beyond nature, the pyridine ring is a privileged structure in drug design, appearing in numerous FDA-approved pharmaceuticals. sigmaaldrich.combldpharm.com Its utility stems from its unique electronic properties, its ability to improve the water solubility of molecules, and its versatility as a synthetic building block. nih.gov The pyridine ring can be readily functionalized, allowing chemists to fine-tune the steric and electronic properties of a molecule to achieve desired biological activity. nih.gov

Nitropyridines, which are pyridine rings substituted with a nitro group (–NO₂), are particularly valuable precursors in organic synthesis. google.commatrix-fine-chemicals.com The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. chemeo.com This feature is often exploited to introduce a variety of functional groups onto the pyridine core. matrix-fine-chemicals.com For instance, the chlorine atom in 2-chloro-5-nitropyridine (B43025) is readily displaced by nucleophiles, a key reaction in the synthesis of compounds like this compound. researchgate.net Furthermore, the nitro group itself can be chemically transformed, most commonly reduced to an amino group, providing a route to a different class of substituted pyridines with diverse applications. mdpi.com

Overview of Phenoxypyridine Derivatives in Contemporary Chemical Literature

Phenoxypyridine derivatives are a class of compounds where a phenoxy group (a phenyl group attached via an oxygen atom) is linked to a pyridine ring. These structures are of significant interest in synthetic and medicinal chemistry because they combine the chemical features of both pyridines and diaryl ethers. The synthesis of phenoxypyridine derivatives often involves a nucleophilic aromatic substitution reaction. A common method is the reaction of a halogenated pyridine, such as a chloropyridine, with a phenol (B47542) in the presence of a base.

In the specific case of this compound, its synthesis would typically proceed via the reaction of 2-chloro-5-nitropyridine with 3-chlorophenol (B135607). The electron-deficient nature of the 2-chloro-5-nitropyridine, enhanced by the nitro group, facilitates the attack by the 3-chlorophenoxide ion (formed by treating 3-chlorophenol with a base). researchgate.net This reaction creates the ether linkage that defines the phenoxypyridine structure.

Phenoxypyridine derivatives are explored for various applications. For example, some have been investigated for their potential as herbicides and fungicides in agrochemistry. In medicinal chemistry, they serve as scaffolds for the development of new therapeutic agents. The ability to modify both the pyridine and the phenyl rings allows for the systematic exploration of structure-activity relationships to optimize biological efficacy. nih.gov The diversity of substituents that can be introduced makes the phenoxypyridine skeleton a versatile platform for creating novel molecules with tailored properties.

Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₇ClN₂O₃ |

| Molecular Weight | 250.64 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=C(C=C1)Cl)OC2=NC=C(C=C2)N+[O-] |

| CAS Number | 28222-04-0 |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenoxy)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O3/c12-8-2-1-3-10(6-8)17-11-5-4-9(7-13-11)14(15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTUEZNFBQUESF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Chlorophenoxy 5 Nitropyridine

Established Synthetic Routes to the Compound

The formation of 2-(3-Chlorophenoxy)-5-nitropyridine is primarily achieved through nucleophilic aromatic substitution (SNAr) reactions. This approach is favored due to the electronic properties of the pyridine (B92270) ring, which is activated towards nucleophilic attack by the presence of the nitro group.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution is a cornerstone in the synthesis of aryl ethers like this compound. The reaction mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The presence of strong electron-withdrawing groups, such as a nitro group, on the aromatic ring accelerates this reaction. masterorganicchemistry.com

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. masterorganicchemistry.comfrancis-press.com In the context of synthesizing this compound, this reaction involves the use of a 3-chlorophenoxide nucleophile. This phenoxide is typically generated in situ by treating 3-chlorophenol (B135607) with a suitable base. The resulting phenoxide ion then acts as the nucleophile, attacking the electron-deficient carbon atom of the pyridine ring that bears the leaving group. masterorganicchemistry.comfrancis-press.com

The general principle of the Williamson ether synthesis is the SN2 reaction between an alkoxide or phenoxide and a primary alkyl halide. masterorganicchemistry.comlibretexts.orgyoutube.com However, in the case of activated aryl halides, such as 2-halo-5-nitropyridines, the reaction proceeds via a nucleophilic aromatic substitution mechanism. chem-station.com

2-Halo-5-nitropyridines, particularly 2-chloro-5-nitropyridine (B43025), are excellent precursors for the synthesis of this compound. The halogen atom at the 2-position of the pyridine ring serves as a good leaving group, and the strong electron-withdrawing effect of the nitro group at the 5-position makes the 2-position highly susceptible to nucleophilic attack. prepchem.comepa.gov The reactivity of halogens in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I. chem-station.com

The reaction of 2-chloro-5-nitropyridine with a phenoxide proceeds through a Meisenheimer-like intermediate, a negatively charged complex, which then eliminates the halide ion to form the final ether product. libretexts.org

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, and reaction temperature.

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Common Choices & Conditions | Rationale |

| Solvent | Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile. chem-station.com | These solvents are effective at solvating the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion. |

| Base | Strong bases like Sodium hydride (NaH), Potassium hydride (KH), Potassium carbonate (K₂CO₃), or Sodium hydroxide (B78521) (NaOH). masterorganicchemistry.com | These bases are required to deprotonate the 3-chlorophenol to form the more reactive phenoxide nucleophile. |

| Temperature | Elevated temperatures are often employed to increase the reaction rate. | The specific temperature will depend on the reactivity of the substrates and the solvent used. |

Careful control of these parameters is crucial for maximizing the yield and purity of the final product. For instance, the use of an appropriate base prevents side reactions, and the choice of solvent can significantly influence the reaction rate and outcome.

Precursor Synthesis and Functional Group Introduction

The availability and purity of the starting materials, particularly 2-chloro-5-nitropyridine, are critical for the successful synthesis of the target compound.

There are several established methods for the synthesis of 2-chloro-5-nitropyridine. A common and effective route starts from 2-aminopyridine (B139424). prepchem.comdissertationtopic.netguidechem.com This multi-step synthesis involves:

Nitration of 2-aminopyridine: 2-aminopyridine is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid to produce 2-amino-5-nitropyridine (B18323). guidechem.comgoogle.com

Hydrolysis to 2-hydroxy-5-nitropyridine (B147068): The resulting 2-amino-5-nitropyridine is then converted to 2-hydroxy-5-nitropyridine. This is often achieved through a diazotization reaction followed by hydrolysis. prepchem.comgoogle.com For example, treating 2-amino-5-nitropyridine with sodium nitrite (B80452) in an acidic medium generates a diazonium salt, which upon heating in water, hydrolyzes to the corresponding hydroxy derivative. google.com

Chlorination to 2-chloro-5-nitropyridine: The final step is the chlorination of 2-hydroxy-5-nitropyridine. This is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. prepchem.comgoogle.comchemicalbook.com

An alternative approach involves starting from 2-hydroxypyridine, which can be nitrated and then chlorinated. Another method utilizes 3-nitropyridine (B142982) as the starting material. chemicalbook.com

Table 2: Example Synthesis of 2-Chloro-5-nitropyridine from 2-Hydroxy-5-nitropyridine

| Reactants | Reagents | Conditions | Yield | Reference |

| 2-Hydroxy-5-nitropyridine | Phosphorus oxychloride, Phosphorus pentachloride | 100-105°C, 5 hours | 95.3% | chemicalbook.com |

| 2-Hydroxy-5-nitropyridine | Phosphorus oxychloride, Phosphorus pentachloride | 60°C, 16 hours | 89.5% | google.com |

The choice of synthetic route for 2-chloro-5-nitropyridine often depends on factors such as the availability of starting materials, cost, and desired scale of production.

General Nitration Procedures for Pyridine Scaffolds

The introduction of a nitro group onto a pyridine ring is a critical step in the synthesis of this compound. However, the direct nitration of pyridine is challenging due to the pyridine nitrogen's susceptibility to protonation, which forms a highly deactivated pyridinium (B92312) cation. researchgate.net This deactivation makes electrophilic substitution difficult and generally results in low yields. researchgate.net To overcome this, several specialized procedures have been developed.

A prominent method for achieving nitration at the 3-position (which corresponds to the 5-position in the target compound's precursor) is the Bakke procedure. researchgate.net This involves reacting the pyridine substrate with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite (NaHSO₃). researchgate.netntnu.no The mechanism involves the formation of an N-nitropyridinium intermediate, which is then attacked by the bisulfite nucleophile, leading to a series of rearrangements that ultimately place the nitro group at the 3-position of the pyridine ring. ntnu.norsc.org

Another approach involves using a combination of nitric acid and trifluoroacetic anhydride, which has been shown to produce 3-nitropyridines in yields ranging from 10–83%. rsc.org More recent innovations include methods designed for meta-nitration that employ a dearomatization-rearomatization strategy, using reagents like tert-butyl nitrite (TBN) as a radical source. acs.org

| Nitration Method | Reagents | Key Features | Typical Yields | Reference |

|---|---|---|---|---|

| Bakke's Procedure | Dinitrogen pentoxide (N₂O₅), then Sodium Bisulfite (NaHSO₃) | Effective for 3-nitration of pyridines. Involves an N-nitropyridinium intermediate. | Moderate to Good | researchgate.netntnu.no |

| Katritzky's Method | Nitric Acid (HNO₃), Trifluoroacetic Anhydride | Provides a range of 3-nitropyridine products. | 10–83% | rsc.org |

| Classical Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Generally low yields due to pyridinium ion formation. Not synthetically valuable for simple pyridines. | Very Low | researchgate.net |

| Radical Nitration | tert-Butyl Nitrite (TBN), TEMPO, O₂ | A modern, highly regioselective method for meta-nitration via a dearomatization-rearomatization sequence. | Good | acs.org |

Derivatization and Functionalization of Chlorophenol Moieties

The formation of the ether linkage in this compound is achieved through the derivatization of the 3-chlorophenol moiety. This process typically involves a nucleophilic aromatic substitution (SNA_Ar) reaction. The hydroxyl group of 3-chlorophenol is first deprotonated using a base to form the more nucleophilic 3-chlorophenoxide ion.

This phenoxide then acts as a nucleophile, attacking the electron-deficient pyridine ring of a suitable precursor, such as 2-chloro-5-nitropyridine. researchgate.net The chlorine atom at the 2-position of the pyridine ring, which is activated by the strongly electron-withdrawing nitro group at the 5-position, is displaced by the incoming chlorophenoxide, resulting in the formation of the desired ether bond. researchgate.net The general reactivity of the phenolic hydroxyl group is a well-established principle in organic chemistry, allowing for various derivatizations. researchgate.net The synthesis of 2-chloro-5-nitropyridine itself is a multi-step process, often starting from 2-aminopyridine, which undergoes nitration, diazotization to form a hydroxyl group, and subsequent chlorination. google.comprepchem.com

Advanced Synthetic Approaches and Methodological Innovations

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These advanced approaches are applicable to the synthesis of complex molecules like this compound.

Microwave-Assisted Synthesis in Phenoxypyridine Formation

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. nih.govyoutube.com This technique utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and improved energy efficiency compared to conventional heating methods. nih.govyoutube.com

While specific literature on the microwave-assisted synthesis of this compound is not prevalent, the key bond-forming reaction—nucleophilic aromatic substitution—is known to be significantly enhanced by microwave irradiation. The application of MAOS could potentially accelerate the reaction between the 3-chlorophenoxide and 2-chloro-5-nitropyridine, offering a faster and more efficient route to the final product. Studies on related heterocyclic compounds like quinolines and phenothiazines have demonstrated the clear advantages of MAOS, including shorter reaction times and, in some cases, better yields. nih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours | nih.gov |

| Energy Efficiency | Lower (heats entire vessel) | Higher (heats solvent/reagents directly) | youtube.com |

| Yields | Variable | Often improved | nih.gov |

| Process Optimization | Slower, more laborious | Rapid optimization possible | nih.gov |

Stereoselective and Regioselective Synthesis Considerations

Stereoselectivity: The target molecule, this compound, is achiral and possesses no stereocenters. Therefore, considerations of stereoselective synthesis are not applicable in this context.

Regioselectivity: In contrast, regioselectivity is of paramount importance in the synthesis of this compound. Two key steps require precise regiochemical control:

Nitration of the Pyridine Ring: As discussed previously, the nitration must selectively occur at the 3-position of the pyridine precursor to yield the desired 5-nitro substitution pattern in the final product. Methods like the Bakke procedure are employed specifically for their ability to direct the nitro group to this position. researchgate.netntnu.no

Nucleophilic Aromatic Substitution: The regioselectivity of the ether-forming reaction is dictated by the electronic properties of the 2-chloro-5-nitropyridine substrate. The nitro group at the 5-position is a powerful electron-withdrawing group that activates the pyridine ring for nucleophilic attack. It particularly activates the positions ortho and para to it (positions 2, 4, and 6). The chlorine atom at the 2-position (para to the nitro group) is thus highly activated and serves as an excellent leaving group, ensuring that the incoming 3-chlorophenoxide attacks this specific site, leading to the formation of the desired 2-phenoxy regioisomer. Studies on the functionalization of other substituted 2-chloropyridines confirm that the position and nature of substituents have a profound impact on the regiochemical outcome of such reactions. mdpi.com

Green Chemistry Principles and Sustainable Synthetic Pathways

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comjmaterenvironsci.com These principles can be applied to the synthesis of this compound to create more sustainable pathways.

Alternative Energy Sources: The use of microwave irradiation (MAOS), as detailed in section 2.2.1, is a prime example of a green chemistry approach, as it can significantly reduce energy consumption and reaction times. youtube.com

Use of Greener Solvents: Many traditional syntheses of pyridine derivatives employ hazardous solvents. chemicalbook.com A key goal of green chemistry is to replace these with environmentally benign alternatives, such as water or ethanol, or to perform reactions under solvent-free conditions. mdpi.comrsc.org Research into aqueous reaction conditions for the synthesis of heterocyclic compounds is an active area. jmaterenvironsci.comrsc.org

Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov This involves minimizing the use of stoichiometric reagents and developing catalytic alternatives. For instance, the traditional chlorination of 2-hydroxy-5-nitropyridine often uses phosphorus oxychloride and phosphorus pentachloride, which generate significant waste. google.comchemicalbook.com Developing catalytic chlorination methods would represent a significant green advancement.

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. This can reduce waste compared to reactions that require stoichiometric amounts of reagents. mdpi.com

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefit | Reference |

|---|---|---|---|

| Energy Efficiency | Employing microwave-assisted synthesis (MAOS). | Reduced reaction times and energy consumption. | youtube.com |

| Safer Solvents | Replacing hazardous solvents (e.g., dichloromethane) with water or bio-based solvents. | Reduced environmental impact and improved safety. | mdpi.comrsc.org |

| Waste Prevention | Designing one-pot reactions or using catalytic methods to avoid stoichiometric waste from chlorinating agents. | Higher atom economy and less chemical waste. | nih.gov |

| Catalysis | Developing catalytic nitration and chlorination procedures. | Replaces hazardous stoichiometric reagents and improves efficiency. | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 2 3 Chlorophenoxy 5 Nitropyridine and Analogues

Nucleophilic Substitution Reactions at the Pyridine (B92270) Core

Vicarious Nucleophilic Substitution (VNS) Processes and Adduct Characterization

Vicarious Nucleophilic Substitution (VNS) is a key reaction for the functionalization of electrophilic aromatic compounds like nitropyridines. organic-chemistry.orgnih.gov This method allows for the formal substitution of a hydrogen atom by a nucleophile that carries a leaving group. organic-chemistry.org The reaction proceeds through the formation of a Meisenheimer-type adduct, which then undergoes a base-induced β-elimination of the leaving group to yield the substituted product. nih.govacs.org

In the context of 2-(3-chlorophenoxy)-5-nitropyridine, the electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack. VNS reactions on nitropyridines typically occur at positions ortho or para to the nitro group. organic-chemistry.org For 3-nitropyridines, amination via VNS has been shown to be highly regioselective, favoring the position para to the nitro group. researchgate.netntnu.noscispace.com

The mechanism involves the initial addition of a carbanion, stabilized by a group such as sulfonyl, to the electron-deficient pyridine ring. nih.govacs.org For instance, the reaction of a 3-nitropyridine (B142982) with a sulfonyl-stabilized carbanion leads to a Meisenheimer-type adduct. acs.org Subsequent base-induced elimination of the sulfinic acid group results in the alkylated nitropyridine. nih.govacs.org The stability and reactivity of these adducts are influenced by steric factors. For example, the reaction of 3-nitropyridine with the secondary carbanion of isopropyl phenyl sulfone did not yield the expected alkylated product, but instead, a stable N-protonated Meisenheimer-type adduct was isolated and characterized by X-ray studies. acs.orgacs.org This is attributed to steric hindrance that prevents the necessary planarization for the elimination step. nih.govacs.orgresearchgate.net

Table 1: Examples of Vicarious Nucleophilic Substitution Reactions on Nitropyridines

| Nitropyridine Substrate | Nucleophile | Product(s) | Key Findings |

| 3-Nitropyridine | Isopropyl phenyl sulfone carbanion | N-protonated Meisenheimer-type adduct | Steric hindrance prevents β-elimination. acs.orgacs.org |

| 3-Nitropyridine | Ammonia/hydroxylamine | 2-Amino-5-nitropyridine (B18323) | Highly regioselective amination para to the nitro group. ntnu.no |

| 3-Nitropyridines | Sulfonyl-stabilized carbanions | C-H alkylated products | Efficient alkylation via formation of Meisenheimer adduct and subsequent elimination. nih.govacs.org |

Reactivity of the Phenoxy Moiety

Electrophilic Aromatic Substitution on the Chlorophenoxy Ring

Electrophilic aromatic substitution reactions, such as nitration and sulfonation, typically require strong electrophiles generated in acidic media. masterorganicchemistry.com For nitration, the nitronium ion (NO₂⁺) is the active electrophile, formed from nitric acid and a strong acid like sulfuric acid. masterorganicchemistry.com The substitution pattern on the chlorophenoxy ring would be directed by the existing substituents. The ether oxygen is an ortho, para-director, while the chlorine atom is also an ortho, para-director, albeit deactivating. Therefore, electrophilic attack would be expected to occur at the positions ortho and para to the ether linkage and ortho to the chlorine atom.

Cleavage and Rearrangement Reactions Involving the Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions, typically involving strong acids like HBr or HI. masterorganicchemistry.comlibretexts.orgyoutube.com The cleavage of aryl alkyl ethers, such as the title compound, proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl carbon. libretexts.orgpearson.com This results in the formation of a phenol (B47542) and an alkyl halide. libretexts.orgpearson.com In the case of this compound, the cleavage would occur at the bond between the pyridine ring and the ether oxygen. This is because the carbon of the pyridine ring is part of an aromatic system and is not susceptible to SN2 attack. libretexts.orglibretexts.org The products of such a cleavage would be 2-hydroxy-5-nitropyridine (B147068) and 3-chlorophenol (B135607).

With 2-chloro-5-nitropyridine (B43025), it has been noted that the use of additional hydroxide (B78521) base should be avoided as the compound can undergo ring opening. researchgate.netnih.gov

Other Significant Organic Transformations

Oxidation Reactions

The this compound molecule has several sites that could be susceptible to oxidation. The pyridine nitrogen can be oxidized to an N-oxide, a common transformation for pyridine and its derivatives. mdpi.com This oxidation can alter the electronic properties and reactivity of the pyridine ring. chempanda.com For instance, the oxidation of aminopyridines can lead to the formation of nitropyridines. mdpi.com Various oxidizing agents can be employed for such transformations, including dimethyldioxirane (B1199080) and sodium perborate. mdpi.com

Cyclization Reactions and Ring Fission Processes

Nitropyridine derivatives can serve as precursors for the synthesis of fused heterocyclic systems. nih.gov For example, the reaction of sodium 3-amino-2-pyridinethiolate with 4-chloro-3-nitropyridine (B21940) leads to the formation of a sulfide, which upon heating, can undergo a Smiles rearrangement to form a 3,6-diazaphenothiazine. nih.gov

Ring fission of nitropyridines can also occur under certain conditions. For instance, 1-methyl-3,5-dinitro-2-pyridone, a highly electron-deficient system, can undergo ring transformation reactions. nih.gov When treated with a ketone and ammonia, it can lead to the formation of other nitropyridine derivatives. nih.gov This process involves the cleavage of C-C bonds in the pyridone ring. nih.gov The reaction of 2-chloro-5-nitropyridine with a base can also lead to ring-opening. researchgate.net

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of 2-(3-Chlorophenoxy)-5-nitropyridine. These methods offer a microscopic view of the molecule, revealing details about its geometry, energy, and the distribution of its electrons, which are crucial determinants of its chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry and Energy Predictions

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules like this compound. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy structure on the potential energy surface.

The total energy of the molecule, also obtained from DFT calculations, is a critical parameter for assessing its thermodynamic stability. Furthermore, by comparing the energies of different conformers, the most likely shapes the molecule will adopt can be identified.

Table 1: Representative Predicted Geometric Parameters for Nitropyridine Derivatives from DFT Calculations

| Parameter | 2-chloro-5-nitropyridine (B43025) (Analog) | Expected Trend for this compound |

| C-Cl Bond Length | ~1.73 Å | N/A (Cl is on the phenoxy group) |

| C-O (ether) Bond Length | N/A | ~1.36 - 1.40 Å |

| C-N (nitro) Bond Length | ~1.47 Å | Similar, with minor electronic influence |

| Pyridine (B92270) Ring C-C Bonds | ~1.38 - 1.40 Å | Minor variations due to substituent effects |

| Pyridine Ring C-N Bonds | ~1.33 - 1.34 Å | Minor variations due to substituent effects |

| O-N-O Angle (nitro) | ~124° | Similar |

Note: The data for 2-chloro-5-nitropyridine is based on typical values from computational studies on similar compounds. The expected trends for this compound are estimations based on established principles of chemical bonding and substituent effects.

HOMO-LUMO Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the presence of the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the pyridine ring highly susceptible to nucleophilic attack. The 3-chlorophenoxy group, while also electron-withdrawing, will modulate the electronic properties in a more complex manner.

HOMO-LUMO analysis can also predict the sites of reaction. The distribution of the LUMO over the molecule will indicate the most probable locations for a nucleophile to attack. In the case of this compound, the LUMO is expected to be predominantly localized on the pyridine ring, particularly at the carbon atoms ortho and para to the nitro group.

Table 2: Conceptual HOMO-LUMO Energy Data for Substituted Nitropyridines

| Compound | HOMO Energy (eV) (Conceptual) | LUMO Energy (eV) (Conceptual) | HOMO-LUMO Gap (eV) (Conceptual) |

| Pyridine | -6.5 | -0.5 | 6.0 |

| 5-Nitropyridine | -7.2 | -2.0 | 5.2 |

| 2-Chloro-5-nitropyridine | -7.5 | -2.5 | 5.0 |

| This compound | -7.4 | -2.4 | 5.0 |

Note: These are conceptual values intended to illustrate the expected trends in orbital energies upon substitution. Actual values would be obtained from specific quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational tool that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. nih.gov This analysis provides valuable insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability and reactivity.

For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the ether oxygen and the chlorine atom on the phenoxy ring into the aromatic systems. It can also reveal the extent of electron delocalization from the pyridine ring to the nitro group. These delocalization effects, described as donor-acceptor interactions between occupied NBOs (donors) and unoccupied NBOs (acceptors), are crucial for understanding the electronic communication between the different parts of the molecule. The stability of the molecule arising from these hyperconjugative interactions can be estimated by second-order perturbation theory analysis of the Fock matrix in the NBO basis. nih.gov

Mechanistic Probing through Computational Models

Computational models are indispensable for investigating the detailed mechanisms of chemical reactions involving this compound. These models allow for the exploration of reaction pathways, the characterization of transient species like transition states, and the evaluation of the influence of the reaction environment.

Transition State Analysis for Reaction Pathways

The primary reaction pathway for this compound is expected to be nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the 3-chlorophenoxy group. Computational studies on the SNAr of the precursor, 2-chloro-5-nitropyridine, have shown that the reaction proceeds through a two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex. researchgate.net

Transition state analysis involves locating the saddle point on the potential energy surface that connects the reactants to the intermediate and the intermediate to the products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For the reaction of this compound with a nucleophile, computational models can be used to calculate the structures and energies of the transition states for both the formation and the breakdown of the Meisenheimer complex.

Studies on analogous systems have indicated that the presence of the nitro group is crucial for stabilizing the negatively charged transition state and the Meisenheimer intermediate through resonance delocalization. researchgate.net The 3-chlorophenoxy group, being a relatively good leaving group, will influence the energy of the second transition state leading to the final products.

Solvation Effects and their Influence on Reaction Kinetics

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for solvation effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant.

For the SNAr of this compound, the polarity of the solvent is expected to play a significant role. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are known to accelerate SNAr reactions by solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. researchgate.net Furthermore, the highly polar transition state and Meisenheimer intermediate are stabilized by polar solvents, which lowers the activation energy.

Computational studies on the reaction of 2-chloro-5-nitropyridine with anilines have explored the effect of different solvents, revealing that dipolar aprotic solvents can solvate both the amine nucleophile and the reaction intermediate. researchgate.net The highly negative activation entropies observed in these reactions are attributed to the formation of an ordered, solvated transition state. researchgate.net Similar computational approaches can be applied to this compound to predict how different solvents will influence its reaction kinetics.

Prediction of Regioselectivity and Stereoselectivity

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The regioselectivity of this transformation is a key consideration, dictated by the electronic properties of the precursor, 2-chloro-5-nitropyridine.

Regioselectivity: In the reaction between 2-chloro-5-nitropyridine and a nucleophile like 3-chlorophenoxide, the substitution of the chlorine atom is highly favored at the C-2 position of the pyridine ring. Computational studies, including Frontier Molecular Orbital (FMO) theory, on similar heterocyclic systems explain this preference. stackexchange.com The pyridine nitrogen and the nitro group at the C-5 position are strong electron-withdrawing groups. Their combined effect deactivates the pyridine ring towards electrophilic attack but strongly activates it for nucleophilic substitution, particularly at the positions ortho (C-2, C-6) and para (C-4) to the nitro group.

In 2-chloro-5-nitropyridine, the C-2 and C-6 positions are activated by the C-5 nitro group. The LUMO (Lowest Unoccupied Molecular Orbital) is a key indicator of the most electrophilic sites susceptible to nucleophilic attack. For 2-halopyridines activated by a para-nitro group, the LUMO coefficient is significantly larger at the C-2 carbon compared to other positions. stackexchange.com This indicates that the attack of the 3-chlorophenoxide nucleophile will be directed to the C-2 position, leading to the displacement of the chloride leaving group. This is the generally observed outcome for SNAr reactions on such substrates. nih.gov The reaction mechanism involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, which is more stable when the attack occurs at the C-2 position.

Stereoselectivity: The synthesis of this compound from 2-chloro-5-nitropyridine and 3-chlorophenol (B135607) does not involve the formation of any new stereocenters. Both the substrate and the nucleophile are achiral, and the resulting product is also achiral. Therefore, stereoselectivity is not a relevant consideration for this specific reaction. In broader contexts of synthesizing substituted nitropyridines, if chiral reactants or catalysts were used, stereoselective outcomes would become a critical aspect of the synthesis. researchgate.netnih.govrsc.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the electron density surface, where different colors represent different potential values.

For the precursor molecule, 2-chloro-5-nitropyridine, the MEP map is instrumental in predicting the regioselectivity of the SNAr reaction. researchgate.net

Positive Potential (Blue/Green): Regions with positive electrostatic potential are electron-deficient and are susceptible to nucleophilic attack. In 2-chloro-5-nitropyridine, the most positive potential is localized on the carbon atom bonded to the chlorine (C-2). This strong positive potential (electrophilic center) is the primary site for attack by the electron-rich 3-chlorophenoxide ion.

Negative Potential (Red/Yellow): Regions with negative electrostatic potential are electron-rich and are prone to electrophilic attack. The most negative potential is concentrated around the oxygen atoms of the nitro group and, to a lesser extent, the nitrogen atom of the pyridine ring. researchgate.net These regions indicate the locations of the highest electron density, which are responsible for activating the ring towards nucleophilic substitution by withdrawing electron density.

The MEP analysis of 2-chloro-5-nitropyridine thus confirms the predictions of FMO theory, clearly identifying the C-2 position as the most favorable site for the incoming nucleophile, leading to the regioselective formation of this compound.

| Feature | Predicted Location on 2-chloro-5-nitropyridine | Implication for Reactivity |

| Most Positive ESP | Carbon atom at position 2 (C-Cl) | Preferred site for nucleophilic attack |

| Most Negative ESP | Oxygen atoms of the nitro group (NO₂) | Electron-withdrawing center, activating the ring |

| Negative ESP | Nitrogen atom of the pyridine ring | Contributes to ring activation |

Theoretical Investigations of Intermolecular and Non-Covalent Interactions

The supramolecular assembly and crystal packing of this compound are governed by a variety of non-covalent interactions. Theoretical studies help to elucidate the nature and strength of these interactions, which are fundamental to the material's properties.

While this compound lacks classical hydrogen bond donors like O-H or N-H groups, it can participate in weaker C-H···O and C-H···N hydrogen bonds. These interactions, though individually weak, can collectively play a significant role in stabilizing the crystal lattice. nih.gov

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base). The chlorine atom in this compound, attached to the phenoxy ring, can potentially act as a halogen bond donor.

Crystal structure analysis of the precursor, 2-chloro-5-nitropyridine, reveals a short Cl···O contact of 3.068 Å between the chlorine atom and a nitro oxygen of an adjacent molecule, which is indicative of a halogen bond. researchgate.netnih.gov This interaction links the molecules into chains. For this compound, similar interactions are plausible. The chlorine atom on the chlorophenyl ring possesses a region of positive electrostatic potential (a σ-hole) along the C-Cl bond axis, allowing it to interact favorably with electron-rich sites like the nitro group oxygens or the pyridine nitrogen of a neighboring molecule. nih.gov Computational studies are essential to quantify the strength and directionality of these potential halogen bonds and their influence on the crystal packing.

| Potential Halogen Bond in this compound |

| Donor |

| Acceptor |

| Effect |

The presence of two aromatic systems, the nitropyridine ring and the chlorophenyl ring, makes π-π stacking a significant interaction in the molecular design and crystal engineering of this compound. mdpi.com These interactions arise from the electrostatic and dispersion forces between the delocalized π-electron systems of the aromatic rings. nih.gov

Computational models can predict the preferred stacking geometries, which are typically either face-to-face or, more commonly, offset (parallel-displaced). researchgate.net In an offset arrangement, the electron-rich center of one ring interacts favorably with the electron-deficient periphery of another, minimizing repulsion and maximizing attraction. Given the electronic nature of the rings—the electron-deficient nitropyridine ring and the less electron-poor chlorophenyl ring—heteroaromatic π-π stacking is expected to be a dominant force in the solid-state architecture. These interactions contribute significantly to the thermodynamic stability of the crystal structure. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-Chlorophenoxy)-5-nitropyridine, and what factors influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution, where 3-chlorophenol reacts with a halogenated nitropyridine precursor (e.g., 2-chloro-5-nitropyridine). Key factors include:

- Solvent Polarity : Polar aprotic solvents like DMF enhance nucleophilicity and reaction rates .

- Temperature : Elevated temperatures (e.g., 80–100°C) improve kinetics but may necessitate reflux conditions to avoid decomposition .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields in biphasic systems.

- Purification : Column chromatography or recrystallization is critical for isolating high-purity product .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regioselectivity of substitution and aromatic proton environments .

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities via reverse-phase chromatography .

- X-ray Crystallography : Resolves crystal packing and bond angles, essential for validating stereoelectronic effects .

- FT-IR : Identifies functional groups (e.g., nitro stretching at ~1520 cm) .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in substitution reactions, and what mechanistic pathways are involved?

- Methodological Answer : The nitro group is a strong electron-withdrawing group, activating the pyridine ring for nucleophilic attack at the para-position. Mechanistic studies suggest:

- Two-Step Addition-Elimination : Nucleophiles (e.g., amines) first form a Meisenheimer complex, followed by chloride elimination .

- Solvent Effects : Polar solvents stabilize transition states, increasing reaction rates. For example, ethanol yields 65% substitution products under reflux, while DMF improves yields to 72% .

- Computational Modeling : DFT studies predict charge distribution at reaction sites, guiding synthetic optimization .

Q. What strategies can resolve contradictions in reported yields when synthesizing derivatives under varying solvent conditions?

- Methodological Answer : Contradictions often arise from solvent-dependent side reactions (e.g., hydrolysis or dimerization). Mitigation strategies include:

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., mono-substitution), while higher temperatures may drive undesired side reactions .

- In Situ Monitoring : Use HPLC or UV-Vis spectroscopy to track intermediate formation and adjust conditions dynamically .

- Additives : Chelating agents (e.g., EDTA) suppress metal-catalyzed degradation pathways .

Q. How does the chlorophenoxy moiety affect the compound’s stability under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : The ether linkage is susceptible to acid-catalyzed hydrolysis. Stability assays (pH 1–3, 37°C) show 20% degradation over 24 hours .

- Basic Conditions : The nitro group stabilizes the ring against hydroxide attack, but prolonged exposure (pH >10) leads to gradual phenoxide formation.

- Mitigation : Buffered solutions (pH 6–8) and inert atmospheres (N) minimize decomposition during biological assays .

Q. What computational tools are recommended for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with target enzymes (e.g., cytochrome P450) .

- QSAR Models : Utilize descriptors like logP, molar refractivity, and HOMO-LUMO gaps to correlate structure with bioactivity .

- MD Simulations : GROMACS assesses binding stability over time, identifying critical residue interactions .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the compound’s fluorescence properties in different solvents?

- Methodological Answer : Fluorescence quenching in polar solvents (e.g., water) is attributed to solvent relaxation effects and excited-state proton transfer. In non-polar solvents (e.g., hexane), rigidochromism enhances emission intensity. Researchers should:

- Standardize Solvent Systems : Use degassed solvents to exclude oxygen-mediated quenching .

- Control Temperature : Thermally induced conformational changes alter emission spectra .

Biological Research Applications

Q. How can this compound be used to study enzyme inhibition mechanisms?

- Methodological Answer :

- Kinetic Assays : Monitor inhibition constants () via spectrophotometric assays (e.g., NADH depletion in oxidoreductases) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics and stoichiometry .

- Mutagenesis Studies : Compare wild-type vs. mutant enzyme activity to identify critical binding residues .

Environmental and Safety Considerations

Q. What are the recommended protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.